molecular formula C14H16N4OS B7647273 1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one

1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one

Cat. No. B7647273
M. Wt: 288.37 g/mol
InChI Key: GJYPQSBWQFTEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of spleen tyrosine kinase (SYK).

Mechanism of Action

1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one inhibits the activity of SYK by binding to its kinase domain. This prevents the activation of downstream signaling pathways, leading to the inhibition of immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to inhibit the proliferation of cancer cells, indicating its potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one is its selectivity towards SYK, which reduces the potential for off-target effects. However, its limited solubility in aqueous solutions can pose challenges in its use in lab experiments.

Future Directions

There are several potential future directions for the research on 1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another potential direction is the investigation of its potential applications in other diseases, such as cancer and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. Its potent inhibitory effects on SYK make it a potential candidate for the treatment of autoimmune diseases and cancer. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of 1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one involves a series of chemical reactions. The starting material is 2-[(5-amino-1,3-thiazol-2-yl)methylamino]phenol, which is reacted with 2-bromoacetophenone in the presence of a base to form 2-[(2-bromoacetyl)phenylmethylamino]-5-amino-1,3-thiazole. This intermediate is then reacted with 1,2-diaminopropane to form the final product, this compound.

Scientific Research Applications

1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent inhibitor of SYK, which plays a crucial role in the activation of immune cells. Therefore, this compound has potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-[[2-(1,3-thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14-16-5-6-18(14)9-11-3-1-2-4-13(11)17-8-12-7-15-10-20-12/h1-4,7,10,17H,5-6,8-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYPQSBWQFTEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=CC=C2NCC3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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